![molecular formula C12H24O3Si B12598381 5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- CAS No. 612825-55-5](/img/structure/B12598381.png)
5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- is an organic compound with a complex structure. It contains a carboxylic acid group, a hydroxyl group, and a silyl ether group. This compound is notable for its unique combination of functional groups, which makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- typically involves the protection of the hydroxyl group using a silylating agent such as tert-butyldimethylsilyl chloride. The reaction is usually carried out in the presence of a base like imidazole or pyridine to facilitate the formation of the silyl ether. The carboxylic acid group can be introduced through various methods, including the oxidation of an aldehyde precursor or the hydrolysis of an ester intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for constructing various organic compounds.
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals and biologically active molecules. Its ability to undergo various chemical transformations allows researchers to modify its structure to enhance its biological activity.
Industry
In the industrial sector, 5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism by which 5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- exerts its effects depends on its specific application. In chemical reactions, the silyl ether group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to elicit a desired response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hexenoic acid: Lacks the silyl ether group, making it less versatile in certain synthetic applications.
2-Hydroxy-5-hexenoic acid: Contains a hydroxyl group instead of a silyl ether, leading to different reactivity and stability.
tert-Butyldimethylsilyl ether derivatives: Similar in structure but may have different alkyl chain lengths or functional groups.
Uniqueness
5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)- is unique due to its combination of a carboxylic acid group, a hydroxyl group, and a silyl ether group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
612825-55-5 |
|---|---|
Molekularformel |
C12H24O3Si |
Molekulargewicht |
244.40 g/mol |
IUPAC-Name |
(2R)-2-[tert-butyl(dimethyl)silyl]oxyhex-5-enoic acid |
InChI |
InChI=1S/C12H24O3Si/c1-7-8-9-10(11(13)14)15-16(5,6)12(2,3)4/h7,10H,1,8-9H2,2-6H3,(H,13,14)/t10-/m1/s1 |
InChI-Schlüssel |
AWTKKHGQAASFOK-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@H](CCC=C)C(=O)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(CCC=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


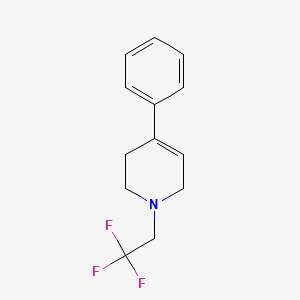
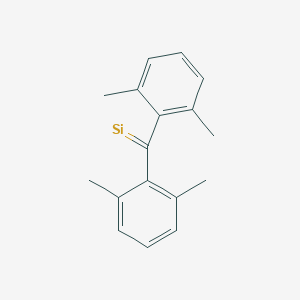
![N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12598322.png)
![1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne](/img/structure/B12598323.png)
![3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B12598341.png)
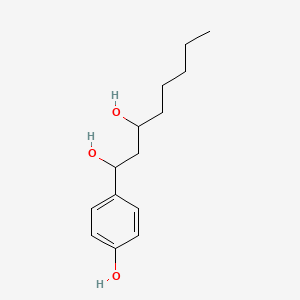
![Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-](/img/structure/B12598354.png)
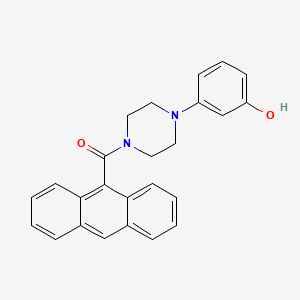
![(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate](/img/structure/B12598371.png)
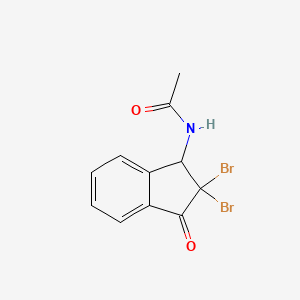
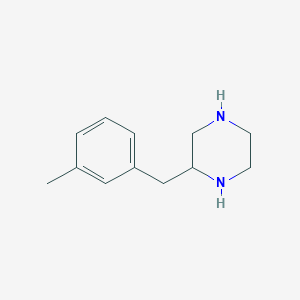
![[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene](/img/structure/B12598394.png)
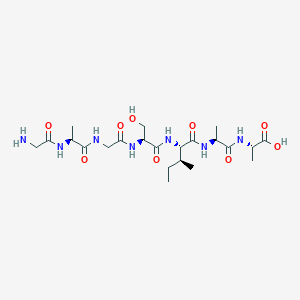
![4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12598415.png)
